molecular formula C15H22O3 B579892 9-Oxo-2,7-bisaboladien-15-oic acid CAS No. 93888-59-6

9-Oxo-2,7-bisaboladien-15-oic acid

Cat. No.: B579892
CAS No.: 93888-59-6
M. Wt: 250.338
InChI Key: IVWKCWHRLFIGCR-ZKQHCESOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxo-2,7-bisaboladien-15-oic acid: is a sesquiterpenoid compound isolated from the barks of Pseudolarix kaempferi. It has a molecular formula of C15H22O3 and a molecular weight of 250.3 g/mol . This compound is known for its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-2,7-bisaboladien-15-oic acid typically involves the extraction from natural sources such as the barks of Pseudolarix kaempferi. The extraction process may include solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale extraction from natural sources and subsequent purification processes are likely employed to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-2,7-bisaboladien-15-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9-Oxo-2,7-bisaboladien-15-oic acid has several scientific research applications:

    Chemistry: It is used as a reference standard and in the study of sesquiterpenoids.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of 9-Oxo-2,7-bisaboladien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, signaling pathways, and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

    9-Oxo-2-decenoic acid: A structurally related compound with similar biological activities.

    Bisabolol: Another sesquiterpenoid with anti-inflammatory and antimicrobial properties.

    Farnesol: A sesquiterpenoid alcohol with various biological activities.

Uniqueness: 9-Oxo-2,7-bisaboladien-15-oic acid is unique due to its specific structure and the presence of both oxo and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4R)-4-[(E)-6-methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)/b11-9+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWKCWHRLFIGCR-ZKQHCESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)/C=C(\C)/[C@@H]1CCC(=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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